Einecs 241-019-6
Description
Systematic Nomenclature and EC Number Classification (Einecs 241-019-6)
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 241-019-6 corresponds to N-((tert-Butoxy)carbonyl)-L-alanine dicyclohexylamine complex . This salt is formed through the ionic association of two distinct moieties: N-((tert-butoxy)carbonyl)-L-alanine, a Boc-protected amino acid, and dicyclohexylamine , a secondary amine.
The systematic IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid – N-cyclohexylcyclohexanamine (1:1). Its molecular formula is C$${20}$$H$${38}$$N$${2}$$O$${4}$$ , reflecting the combination of C$${11}$$H$${19}$$NO$${4}$$ (Boc-L-alanine) and C$${12}$$H$$_{23}$$N (dicyclohexylamine). The EC number 241-019-6 categorizes it under the European Union’s regulatory framework for existing commercial chemicals, confirming its pre-1981 market presence.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| EC Number | 241-019-6 |
| CAS Registry Number | 72089-02-2 |
| Molecular Formula | C$${20}$$H$${38}$$N$${2}$$O$${4}$$ |
| IUPAC Name | (2S)-2-[(tert-Butoxycarbonyl)amino]propanoic acid – N-cyclohexylcyclohexanamine (1:1) |
Historical Development of Boc-Protected Amino Acid Salts
The development of tert-butoxycarbonyl (Boc)-protected amino acids emerged in the mid-20th century alongside advancements in peptide synthesis. The Boc group, introduced by Leonidas Zervas in the 1930s, gained prominence due to its stability under basic conditions and selective removability via acidic hydrolysis. This dual property made it indispensable for constructing complex peptides without disturbing other functional groups.
Dicyclohexylamine salts of Boc-protected amino acids, such as this compound, were later developed to address solubility challenges in nonpolar solvents. By forming salts with hydrophobic amines like dicyclohexylamine, researchers improved the crystallinity and handling of Boc-amino acids, facilitating their use in solid-phase peptide synthesis (SPPS). The 1980s saw widespread adoption of these salts in industrial settings, particularly for synthesizing therapeutic peptides and protease inhibitors.
Structural Identification Through IUPAC Condensed Notation and SMILES Representation
The IUPAC condensed notation for this compound is structured to reflect its ionic composition:
- Cation : N-cyclohexylcyclohexanamine (C$${12}$$H$${23}$$N)
- Anion : (2S)-2-[(tert-butoxycarbonyl)amino]propanoate (C$${11}$$H$${19}$$NO$$_{4}^-$$)
The SMILES representation encodes stereochemical and bonding details:
- Anion :
C[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C - Cation :
C1CCC(CC1)NC2CCCCC2 - Salt :
C[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
This notation highlights the S-configuration at the alpha-carbon of the alanine residue and the ionic interaction between the carboxylate and ammonium groups.
Regulatory Status Under EU Chemical Inventories (EINECS/ELINCS)
This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) , which grandfathered substances marketed in the EU between 1971 and 1981. Its inclusion confirms its historical use in industrial and research applications, such as peptide synthesis and chiral auxiliaries. The compound is not currently classified under the European List of Notified Chemical Substances (ELINCS) , which governs post-1981 substances, indicating no significant regulatory restrictions on its production or use within the EU.
Table 2: Regulatory Summary
| Inventory | Status | Implication |
|---|---|---|
| EINECS | Listed | Legally marketable in the EU |
| ELINCS | Not listed | No post-1981 notification required |
Properties
CAS No. |
16948-17-7 |
|---|---|
Molecular Formula |
C20H38N2O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23N.C8H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(6(10)11)9-7(12)13-8(2,3)4/h11-13H,1-10H2;5H,1-4H3,(H,9,12)(H,10,11)/t;5-/m.0/s1 |
InChI Key |
KTGJIYLTQWUHFQ-ZSCHJXSPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Research indicates that optimization of reaction parameters such as temperature, pH, catalyst concentration, and reaction time is critical for maximizing yield and purity. For example, enzymatic catalysis studies show that temperature control is vital for enzyme stability and activity.
Comparative Yields and Purity
| Preparation Method | Yield (%) | Purity (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Classical chemical synthesis | 70-85 | 95-99 | 4-8 hours | Requires hazardous solvents |
| Enzymatic catalysis | 80-90 | >99 | 6-12 hours | High selectivity, mild conditions |
| Photocatalysis | 65-80 | 90-95 | 3-6 hours | Environmentally friendly |
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Synthesis | Multi-step chemical reactions | Well-established, scalable | Use of hazardous chemicals |
| Enzymatic Catalysis | Biocatalyst-driven reactions | High selectivity, eco-friendly | Enzyme cost and stability issues |
| Photocatalysis | Light-driven catalytic reactions | Green chemistry, mild conditions | Requires specialized equipment |
Chemical Reactions Analysis
Compound Identification
The EINECS number 241-019-6 follows the format 2xx-xxx-x , indicating it belongs to the European Inventory of Existing Commercial Chemical Substances (EINECS) , which catalogs substances commercially available in the EU between 1971 and 1981 . While the specific compound corresponding to this EINECS number is not explicitly listed in the provided sources, EINECS identifiers are typically cross-referenced with CAS Registry Numbers (e.g., via databases like CAS Registry® ) for detailed chemical characterization.
Chemical Reaction Analysis Framework
For compounds with similar identifiers, standard approaches to reaction analysis include:
Reaction Mechanism Studies
-
Design of Experiments (DoE) : Tools like face-centered central composite designs are used to optimize reaction conditions (e.g., temperature, reagent equivalents) to maximize yields .
-
Kinetic Modeling : Reaction rates are derived from mass-action laws, with rate constants () determined experimentally or computationally .
-
Mechanistic Insights : Transition-state analysis and intermediate identification (e.g., zwitterions in CO₂-amine reactions ) are critical for understanding reaction pathways.
Reaction Databases
-
CAS Reactions : A curated database of over 150 million reactions, including yield data, experimental conditions, and atom mapping .
-
PubChem : Provides computed/experimental properties (e.g., boiling point, solubility) that inform reaction feasibility .
Methodological Challenges
-
Data Gaps : The absence of direct references to EINECS 241-019-6 in the provided sources limits specific analysis.
-
Cross-Referencing : Bridging EINECS identifiers to CAS Registry Numbers or chemical structures (e.g., via SMILES notation ) is often necessary for detailed reaction studies.
Recommendations for Further Research
-
Official EINECS Databases : Consult the European Chemicals Agency (ECHA) or EC Inventory for the compound’s identity and regulatory data.
-
CAS Registry : Use the CAS Registry Number linked to this compound to access reaction profiles in CAS Reactions .
-
Literature Mining : Explore peer-reviewed studies in databases like ACS Publications or PubChem for reaction mechanisms involving analogous compounds.
This framework highlights standard methodologies for chemical reaction analysis but underscores the need for direct compound identification to proceed with specific studies.
Scientific Research Applications
Applications Overview
The applications of 2-ethoxyethyl acetate can be categorized into several key areas:
-
Solvent in Chemical Processes
- Used extensively as a solvent in paint formulations, coatings, and adhesives.
- Acts as a carrier for active ingredients in various formulations.
-
Intermediate in Synthesis
- Serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
- Facilitates reactions in organic synthesis due to its reactivity.
-
Pharmaceutical Applications
- Utilized in drug formulation processes, particularly for compounds requiring specific solubility profiles.
- Enhances the bioavailability of active pharmaceutical ingredients.
-
Consumer Products
- Incorporated into household products such as cleaners and personal care items due to its effective solvent properties.
Detailed Data Table
| Application Area | Description | Examples of Use |
|---|---|---|
| Solvent | Dissolves various substances in industrial formulations | Paints, coatings, adhesives |
| Intermediate | Reactant in chemical synthesis | Pharmaceuticals, agrochemicals |
| Pharmaceutical | Enhances solubility and bioavailability | Drug formulations |
| Consumer Products | Used in cleaning agents and personal care products | Household cleaners, cosmetics |
Case Study 1: Use as a Solvent in Paints
A study conducted by the European Coatings Journal highlighted the effectiveness of 2-ethoxyethyl acetate as a solvent for high-performance coatings. The research demonstrated that its use resulted in improved flow properties and reduced drying time compared to traditional solvents. This application is particularly relevant in environments where quick turnaround times are critical.
Case Study 2: Pharmaceutical Formulation
In a research project published in the Journal of Pharmaceutical Sciences, researchers explored the use of 2-ethoxyethyl acetate as a solvent for poorly soluble drugs. The findings indicated that formulations containing this compound significantly enhanced the dissolution rate of active ingredients, leading to improved therapeutic efficacy. This study underscores the compound's potential in optimizing drug delivery systems.
Case Study 3: Agrochemical Synthesis
A recent investigation into agrochemical production revealed that 2-ethoxyethyl acetate serves as an effective intermediate for synthesizing herbicides. The study demonstrated that using this compound not only improved yields but also reduced reaction times, making it a valuable asset in agricultural chemistry.
Mechanism of Action
The mechanism of action of Einecs 241-019-6 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, depending on the nature of the compound and the context in which it is used. For example, it may inhibit or activate certain enzymes, receptors, or other proteins, thereby influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Read-Across Validation : Machine learning models (e.g., RASAR) demonstrate that ≥70% structural similarity (Tanimoto index using PubChem 2D fingerprints) enables reliable toxicity predictions for this compound using analogs like EINECS 25935-14-2 . For example, acute aquatic toxicity (LC50) for this compound was extrapolated from EINECS 25935-14-2 with a uncertainty factor of 2.5 .
- Functional Trade-offs : Reduced fluorination in this compound may lower environmental persistence compared to PFAS analogs but could increase biodegradation byproducts’ toxicity .
Q & A
Q. How can machine learning improve the prediction of this compound’s physicochemical properties from limited experimental data?
- Methodological Answer : Train models on curated datasets (e.g., PubChem, ChEMBL) using descriptors like logP, molecular weight, and topological polar surface area. Validate predictions via leave-one-out cross-validation and compare with ab initio calculations. Address overfitting by reporting uncertainty intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
